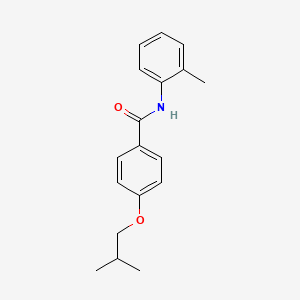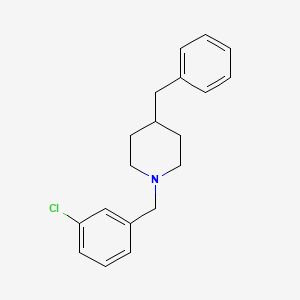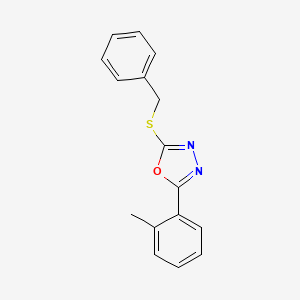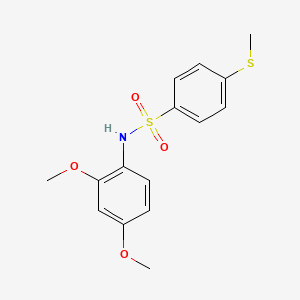
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, also known as Leflunomide, is a synthetic drug that is used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. It was first approved by the FDA in 1998 and has been widely used since then.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide inhibits the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidines. This results in the depletion of pyrimidine nucleotides, which are essential for the proliferation of lymphocytes. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide also inhibits the production of cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of autoantibodies, which are antibodies that target the body's own tissues. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide can also reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and joint damage. In addition, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide can increase the production of anti-inflammatory cytokines, which can further reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has a long half-life, which can make it difficult to assess the effects of short-term treatments.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide. One area of research is the development of new formulations of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide treatment. This can help to personalize treatment and improve outcomes for patients. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide on disease progression and patient outcomes.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This compound is then reacted with furfuraldehyde and hydrazine hydrate to obtain 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, which is 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been extensively studied for its therapeutic effects on various autoimmune diseases. It has been shown to inhibit the proliferation of T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide also has anti-inflammatory properties and can reduce the production of cytokines that promote inflammation. It has been used as a second-line therapy for rheumatoid arthritis and has been shown to be effective in reducing disease activity and improving joint function.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-6-12(2-3-13(10)15)20-9-14(18)17-16-7-11-4-5-19-8-11/h2-8H,9H2,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUXEGSOHGGOH-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-3-ylmethylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)



![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)

![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)

![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)

![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)


